Neoirietetraol
Description
Neoirietetraol is a brominated diterpene derived from the neoirieane skeleton, a rare structural framework first identified in the Okinawan red alga Laurencia yonaguniensis . It has also been isolated from the digestive diverticula of the sea hare Aplysia argus, which feeds on Laurencia species . The compound exhibits notable biological activities, including antibacterial and cytotoxic properties, making it a subject of interest in pharmacological research . Its structure, confirmed via X-ray crystallography, features four hydroxyl groups and a bromine substituent, contributing to its polarity and bioactivity .
Properties
Molecular Formula |
C20H34Br2O4 |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
(1R,4S,4aS,7R,8aR)-4-bromo-7-[(1R,3R,5S)-3-bromo-5-hydroxy-1,2,2-trimethylcyclopentyl]-1,4a-dimethyl-2,3,4,5,6,8-hexahydronaphthalene-1,7,8a-triol |
InChI |
InChI=1S/C20H34Br2O4/c1-15(2)13(22)10-14(23)18(15,5)19(25)9-8-16(3)12(21)6-7-17(4,24)20(16,26)11-19/h12-14,23-26H,6-11H2,1-5H3/t12-,13+,14-,16+,17+,18-,19+,20+/m0/s1 |
InChI Key |
DNRSHPZOBKEHNQ-AWJYIKAYSA-N |
SMILES |
CC1(C(CC(C1(C)C2(CCC3(C(CCC(C3(C2)O)(C)O)Br)C)O)O)Br)C |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@@]1([C@](CC[C@@H]2Br)(C)O)O)([C@]3([C@H](C[C@H](C3(C)C)Br)O)C)O |
Canonical SMILES |
CC1(C(CC(C1(C)C2(CCC3(C(CCC(C3(C2)O)(C)O)Br)C)O)O)Br)C |
Synonyms |
neoirietetraol |
Origin of Product |
United States |
Comparison with Similar Compounds
Neoirietriol
12-Hydroxypinnaterpene C
- Source : Isolated alongside this compound from Aplysia argus .
- Structure : An irieane-type diterpene with a hydroxyl group at C-12, distinct from the neoirieane skeleton.
- Bioactivity: No explicit activity reported in the evidence, but irieane derivatives are often explored for cytotoxicity.
Comparison with Functionally Similar Compounds
Laurenditerpenol
Neorogioldiol
- Source : Derived from Laurencia microcladia .
- Structure : A diterpene with a bisabolane skeleton.
- Bioactivity : Antitumor efficacy, highlighting functional diversity among marine diterpenes despite structural differences .
Comparative Data Table
Key Research Findings
Structural Uniqueness : this compound’s bromination and hydroxylation pattern distinguishes it from other neoirieane derivatives, likely enhancing its membrane permeability and target binding .
Ecological Role : Its presence in both Laurencia algae and Aplysia argus suggests a defensive role against predators or pathogens, a trait shared with palisadin A and aplysistatin .
Bioactivity Gaps : While this compound shows antibacterial activity, structurally similar neoirietriol lacks documented efficacy, emphasizing the importance of hydroxyl group positioning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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